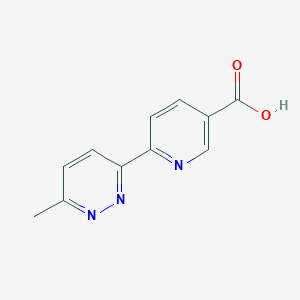
6-(6-Methyl-3-pyridazinyl)nicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Methyl-3-pyridazinyl)nicotinic acid is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, makes these compounds particularly interesting for medicinal chemistry and drug discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves the esterification of 6-methyl nicotinic acid with an alcoholic solvent under acidic conditions. The reaction is typically carried out at a temperature range of 80°C to 100°C . The esterification process involves mixing 6-methyl nicotinic acid with the alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain 6-methyl nicotinic acid ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method, however, generates nitrous oxide as a by-product, which poses environmental challenges due to its strong greenhouse effect . Therefore, there is a need for more sustainable and eco-friendly production methods.
Chemical Reactions Analysis
Types of Reactions: 6-(6-Methyl-3-pyridazinyl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridazine ring and the nicotinic acid moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can attack the electrophilic sites on the pyridazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-(6-Methyl-3-pyridazinyl)nicotinic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
6-(6-Methyl-3-pyridazinyl)nicotinic acid has several scientific research applications due to its diverse pharmacological properties. It is used in medicinal chemistry for the development of new drugs targeting various biological pathways . The compound’s antimicrobial, anticancer, and anti-inflammatory properties make it a valuable candidate for drug discovery and development . Additionally, it is used in the synthesis of other complex compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-(6-Methyl-3-pyridazinyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For instance, pyridazinone derivatives, which are structurally related to 6-(6-Methyl-3-pyridazinyl)nicotinic acid, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to antiplatelet and cardiovascular effects.
Comparison with Similar Compounds
6-(6-Methyl-3-pyridazinyl)nicotinic acid can be compared with other pyridazine derivatives, such as pyridazinone and its analogs. These compounds share similar pharmacological properties but differ in their specific molecular structures and activities . For example, pyridazinone derivatives are known for their antihypertensive, cardiotonic, and anti-inflammatory activities . The unique structure of 6-(6-Methyl-3-pyridazinyl)nicotinic acid, with its methyl group and nicotinic acid moiety, distinguishes it from other similar compounds and contributes to its specific pharmacological profile.
List of Similar Compounds:- Pyridazinone
- 6-Phenyl-pyridazin-3(2H)-one
- 4,5-Disubstituted 3(2H)-pyridazinones
- 6-(3,4-Dihydro-3-oxo-1,4-(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methyl pyridazin-3-one (Bemoradan)
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(6-methylpyridazin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-2-4-10(14-13-7)9-5-3-8(6-12-9)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
KQCXIRSDRTUAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
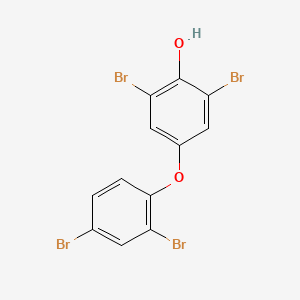
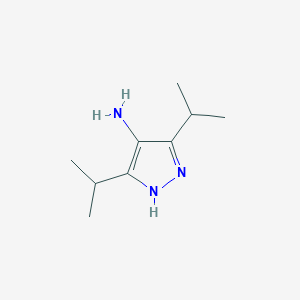
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
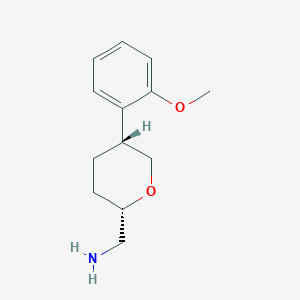
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)

![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)

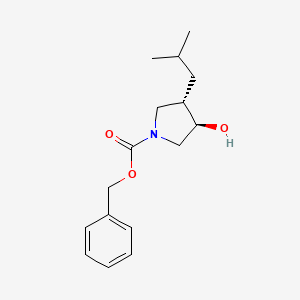
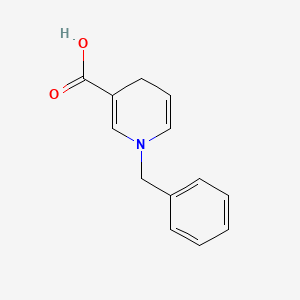
![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
